molecular formula C8H8O3S B8674119 Ethyl 3-formylthiophene-2-carboxylate CAS No. 67808-72-4

Ethyl 3-formylthiophene-2-carboxylate

Cat. No.: B8674119
CAS No.: 67808-72-4
M. Wt: 184.21 g/mol
InChI Key: CWAWOAIGZGOAQL-UHFFFAOYSA-N
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Description

Ethyl 3-formylthiophene-2-carboxylate is a high-purity chemical reagent designed for research and development applications. This compound features both formyl and ester functional groups on a thiophene ring, making it a versatile and valuable synthetic intermediate for constructing complex molecular architectures. Its primary research value lies in its application as a key building block in medicinal chemistry and materials science. The aldehyde group is highly reactive and readily undergoes condensation reactions, such as the formation of Schiff bases, or serves as a starting point for cyclization reactions to create novel heterocyclic compounds. These reactions are fundamental in the discovery and development of new pharmacologically active molecules. Thiophene-based scaffolds are frequently explored in drug discovery for their diverse biological activities. Furthermore, the electron-rich thiophene core makes this derivative a candidate for use in developing organic semiconductors, dyes, and fluorescent probes. The compound must be handled with care and is intended for research use only (RUO). It is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

67808-72-4

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

ethyl 3-formylthiophene-2-carboxylate

InChI

InChI=1S/C8H8O3S/c1-2-11-8(10)7-6(5-9)3-4-12-7/h3-5H,2H2,1H3

InChI Key

CWAWOAIGZGOAQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CS1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The position and nature of substituents on the thiophene ring significantly influence chemical reactivity and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Ethyl Thiophene Carboxylates
Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications
Ethyl 3-formylthiophene-2-carboxylate* 3-formyl, 2-ethoxycarbonyl C₈H₈O₃S 200.21† Intermediate for heterocycles, high reactivity due to formyl group
Ethyl 2-amino-5-formyl-3-thiophenecarboxylate 2-amino, 5-formyl, 3-ethoxycarbonyl C₈H₉NO₃S 199.23 Pharmaceutical intermediate; amino and formyl groups enable diverse derivatization
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate 3-amino, 5-(3-Cl-phenyl), 2-ethoxycarbonyl C₁₃H₁₂ClNO₂S 281.76 Precursor for dyes and bioactive molecules; chlorophenyl enhances lipophilicity
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate 3-bromo, 4-cyano, 5-sulfanyl, 2-ethoxycarbonyl C₁₂H₁₃BrN₂O₄S₂ 401.33 Intermediate for thienothienopyrimidines; bromo and cyano groups facilitate cross-coupling reactions
Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate 3-amino, 5-(3-Br-phenyl), 2-ethoxycarbonyl C₁₃H₁₂BrNO₂S 326.21 Bioactive compound synthesis; bromine enhances molecular weight and halogen bonding potential

*Assumed structure; †Calculated value based on molecular formula.

Key Observations:
  • Substituent Effects: The formyl group (e.g., in this compound and Ethyl 2-amino-5-formyl-3-thiophenecarboxylate) increases electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation) . Halogenated analogs (e.g., 3-bromo or 3-chlorophenyl derivatives) exhibit higher molecular weights and enhanced lipophilicity, improving membrane permeability in bioactive molecules . Amino groups (e.g., in Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate) facilitate hydrogen bonding, critical for target binding in pharmaceuticals .

Crystallographic and Structural Insights

  • Crystal Systems: Analogs like Ethyl 3-bromo-4-cyano derivatives crystallize in monoclinic systems (space group P2₁/c) with hydrogen-bonding networks stabilizing the structure .
  • Software Tools : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining crystal structures of thiophene derivatives, ensuring accurate determination of substituent orientations .

Preparation Methods

Key Steps:

  • Gewald Reaction :

    • Ethyl cyanoacetate, elemental sulfur, and a ketone (e.g., acetylacetone) react in the presence of morpholine to form ethyl 2-aminothiophene-3-carboxylate derivatives.

  • Formylation :

    • The amino group is replaced or modified to enable Vilsmeier–Haack formylation at the 3-position .

Reaction Conditions and Yields:

StepReagents/ConditionsYield (%)Source
Gewald ReactionEthyl cyanoacetate, S₈, morpholine40–60
FormylationVilsmeier reagent (DMF/POCl₃)35–45

Example :
Ethyl 2-aminothiophene-3-carboxylate undergoes formylation at the 3-position using DMF/POCl₃, yielding ethyl 3-formylthiophene-2-carboxylate after deamination.

Claisen Condensation and Oxidation

Claisen condensation forms β-diketones, which can be oxidized to aldehydes.

Key Steps:

  • Claisen Condensation :

    • Ethyl thiophene-2-carboxylate reacts with a formyl donor (e.g., ethyl formate) under basic conditions to form a β-ketoester intermediate.

  • Oxidative Dehydration :

    • The β-ketoester is oxidized (e.g., using MnO₂ or CrO₃) to introduce the formyl group.

Reaction Conditions and Yields:

StepReagents/ConditionsYield (%)Source
Claisen CondensationNaOEt, ethyl formate, DMF50–65
OxidationMnO₂, CH₂Cl₂40–55

Limitations :

  • Low regioselectivity due to competing oxidation pathways.

  • Requires harsh conditions, reducing scalability.

Direct Esterification of 3-Formylthiophene-2-carboxylic Acid

This method involves synthesizing the carboxylic acid precursor and esterifying it with ethanol.

Key Steps:

  • Formylation :

    • 3-Formylthiophene-2-carboxylic acid is synthesized via Vilsmeier–Haack formylation of thiophene-2-carboxylic acid.

  • Esterification :

    • Acid is treated with ethanol under acidic (e.g., H₂SO₄) or catalytic conditions.

Reaction Conditions and Yields:

StepReagents/ConditionsYield (%)Source
EsterificationH₂SO₄, ethanol, reflux70–80

Example :
3-Formylthiophene-2-carboxylic acid reacts with ethanol in the presence of H₂SO₄ to yield this compound.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization at specific positions.

Key Steps:

  • Halogenation :

    • Ethyl thiophene-2-carboxylate is brominated at the 3-position.

  • Formyl Group Introduction :

    • A formyl boronic acid undergoes Suzuki coupling with the brominated intermediate.

Reaction Conditions and Yields:

StepReagents/ConditionsYield (%)Source
BrominationNBS, AIBN, CCl₄60–75
Suzuki CouplingPd(PPh₃)₄, formyl boronic acid45–60

Challenges :

  • Requires expensive catalysts and sensitive formyl boronic acids.

  • Limited scalability for industrial use.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)
Vilsmeier–HaackHigh regioselectivityToxic reagents (phosgene)35–60
Gewald + FormylationScalable, solvent-freeMulti-step synthesis40–55
Claisen + OxidationMild conditionsLow selectivity50–65
Direct EsterificationSimple, cost-effectiveRequires pure acid precursor70–80
Cross-CouplingPrecision functionalizationExpensive catalysts45–60

Q & A

Q. What are the common synthetic routes for Ethyl 3-formylthiophene-2-carboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via formylation of the thiophene core. A widely used method involves microwave-assisted reactions to reduce time and improve yield. For example, trifluoromethyl-substituted analogs are synthesized by reacting precursors like 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate under controlled temperature and solvent conditions (e.g., triethylamine as a catalyst) . Reaction optimization includes adjusting microwave power (100–150 W) and solvent polarity (DMF or THF) to enhance regioselectivity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity, with the formyl proton typically appearing at δ 9.8–10.2 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, particularly for verifying thiophene ring planarity and intermolecular interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical NMR shifts may arise from solvent effects or dynamic conformational changes. Mitigation strategies include:

  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental 1^1H NMR shifts to identify solvent-induced deviations .
  • Variable-Temperature NMR : Probe conformational flexibility by analyzing signal splitting at low temperatures (e.g., −40°C in CDCl3_3) .
  • Cross-Validation : Use complementary techniques like IR spectroscopy to confirm functional groups (e.g., formyl C=O stretch at ~1680 cm1^{-1}) .

Q. What methodologies are employed to optimize regioselective formylation in thiophene derivatives?

Regioselectivity challenges in formylation are addressed via:

  • Directed Metalation : Use lithiating agents (e.g., LDA) at −78°C to deprotonate specific positions before formyl introduction .
  • Protecting Groups : Temporarily block reactive sites (e.g., ester groups) to direct formylation to the 3-position .
  • Microwave-Assisted Synthesis : Enhances reaction homogeneity and reduces side-product formation compared to conventional heating .

Q. How can computational modeling predict the reactivity and biological activity of this compound?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the formyl group’s electron-withdrawing nature lowers LUMO energy, enhancing Michael acceptor reactivity .
  • Molecular Docking : Simulate binding affinity to biological targets (e.g., kinases or proteases) using AutoDock Vina. Docking scores correlate with anti-proliferative activity in cancer cell lines .
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize compounds for in vitro testing .

Q. What experimental strategies are used to evaluate its biological mechanisms and structure-activity relationships (SAR)?

  • In Vitro Assays : Test anti-proliferative activity via MTT assays (e.g., IC50_{50} values against HeLa or MCF-7 cells) .
  • SAR Analysis : Modify substituents (e.g., replacing formyl with acetyl) to assess impact on bioactivity. For instance, trifluoromethyl groups enhance metabolic stability .
  • Enzyme Inhibition Studies : Use fluorescence-based assays to measure inhibition of COX-2 or MMP-9, linked to anti-inflammatory effects .

Methodological Considerations

  • Data Reproducibility : Document solvent purity (HPLC-grade), catalyst batches, and reaction atmosphere (N2_2/Ar) to minimize variability .
  • Analytical Workflows : Combine TLC (hexane:ethyl acetate, 3:1) for reaction monitoring with HPLC (C18 column, 254 nm) for purity assessment (>95%) .
  • Crystallization Conditions : Optimize solvent mixtures (e.g., ethanol/water) and slow evaporation rates to grow diffraction-quality crystals .

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